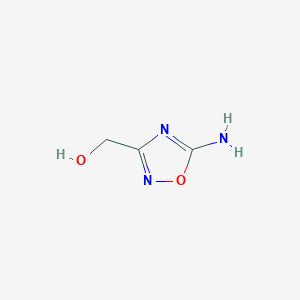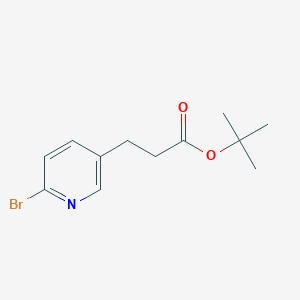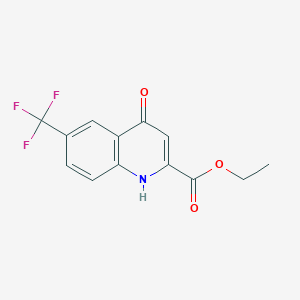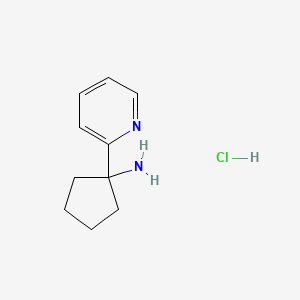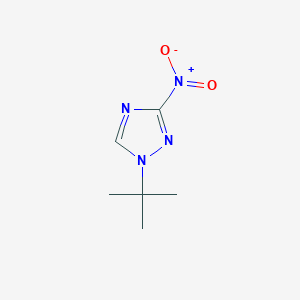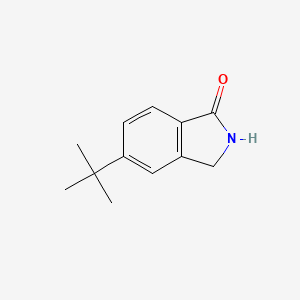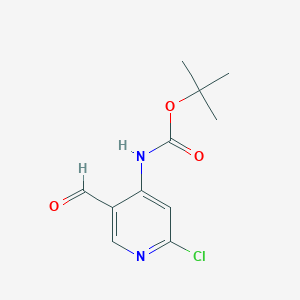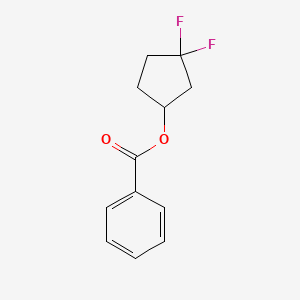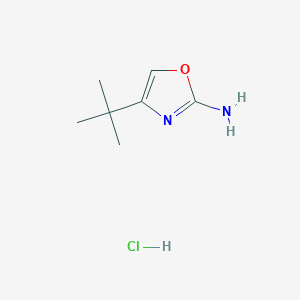
4-(tert-Butyl)oxazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)oxazol-2-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group attached to an oxazol-2-amine framework. The hydrochloride salt form enhances its stability and solubility, making it suitable for diverse applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as tert-butylamine and oxazol-2-amine.
Reaction Conditions: The reaction involves the formation of an oxazole ring through cyclization, followed by the introduction of the tert-butyl group. This process often requires specific catalysts and controlled temperature conditions to ensure the desired product formation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the compound throughout the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of oxazol-2-one derivatives.
Reduced Derivatives: Reduction reactions can produce amines or other reduced forms of the compound.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups attached to the oxazole ring.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)oxazol-2-amine hydrochloride finds applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(tert-Butyl)oxazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
4-(tert-Butyl)oxazol-2-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxazole derivatives, such as oxazol-2-one and substituted oxazoles, share structural similarities.
Uniqueness: The presence of the tert-butyl group and the hydrochloride salt form contribute to its distinct properties and applications.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
4-tert-butyl-1,3-oxazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQALRTJHOYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
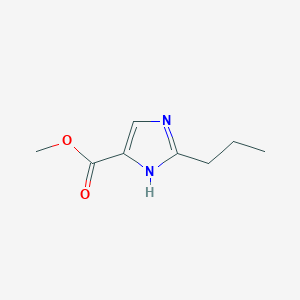
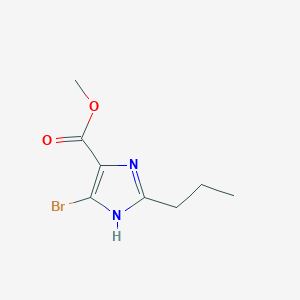
![3-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B8045215.png)

